Pyridoxine 3,4-Dipalmitate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

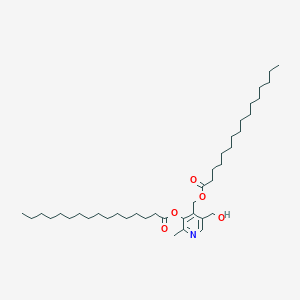

Structure

2D Structure

特性

IUPAC Name |

[3-hexadecanoyloxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-38(43)45-34-37-36(33-42)32-41-35(3)40(37)46-39(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31,33-34H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJVTEPEYIYVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H71NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436357 | |

| Record name | Pyridoxine 4,5-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-42-7 | |

| Record name | Pyridoxine 4,5-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pyridoxine 3,4-Dipalmitate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic derivative of pyridoxine, a form of vitamin B6. By esterifying pyridoxine with two palmitic acid chains, its solubility in oil-based formulations is significantly increased, enhancing its penetration into the skin.[1] This property makes it a compound of interest for cosmetic and dermatological applications, where it is utilized for its potential to improve various skin conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and purported biological activities of Pyridoxine 3,4-Dipalmitate, based on available scientific literature.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a pyridine (B92270) ring with palmitoyl (B13399708) groups attached at the 3 and 4 positions. This structure confers a significant lipophilic character to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [3-(hexadecanoyloxy)-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate | |

| CAS Number | 992-42-7 | [2] |

| Molecular Formula | C₄₀H₇₁NO₅ | [2] |

| Molecular Weight | 646.00 g/mol | [2] |

| Appearance | White or similar white crystal or crystalline powder; odorless | [1] |

| Melting Point | 87-91°C | |

| Solubility | Easily dissolved in oil, slightly dissolved in hot ethanol (B145695), and insoluble in water. | [1] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure, including the positions of the palmitoyl chains on the pyridoxine backbone.

-

FT-IR: To identify characteristic functional groups, such as the ester carbonyl (C=O) and C-O stretching vibrations, as well as vibrations associated with the pyridine ring and the long aliphatic chains.

-

Mass Spectrometry: To determine the exact molecular weight and fragmentation pattern, confirming the identity of the compound.

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of pyridoxine with palmitoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyridoxine

-

Palmitoyl chloride

-

Anhydrous sodium carbonate

-

Water

-

1% Hydrochloric acid

-

Anhydrous sodium sulfate

-

95% Ethanol

Procedure: [3]

-

Dissolve 4.2g of pyridoxine in 50mL of water in a three-necked flask.

-

Add 11g of anhydrous sodium carbonate and 100mL of chloroform to the flask.

-

Slowly add a solution of 15g of palmitoyl chloride in 15mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel.

-

Allow the reaction to proceed for approximately 20 hours at room temperature with stirring.

-

After the reaction is complete, add 70mL of chloroform and mix thoroughly.

-

Transfer the mixture to a separating funnel and allow the layers to separate.

-

Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the chloroform by distillation to obtain the crude product.

-

Recrystallize the crude product from 95% ethanol to yield a white product.

Biological Activity and Mechanism of Action

The biological activities of this compound are largely extrapolated from the known functions of its parent molecule, pyridoxine (Vitamin B6). The dipalmitate ester modification is primarily intended to enhance its lipophilicity, thereby improving its penetration through the skin barrier. Once absorbed into the skin, it is presumed to be hydrolyzed by cutaneous esterases, releasing active pyridoxine.

Proposed Mechanisms of Action in Skin

-

Sebum Regulation: Pyridoxine has been suggested to play a role in balancing sebum production, which can be beneficial for acne-prone and oily skin.[4]

-

Anti-Inflammatory Effects: Pyridoxine exhibits anti-inflammatory properties, which may help in mitigating skin inflammation associated with various dermatological conditions.[5]

-

Support of Skin Barrier Function: By potentially increasing the production of key structural proteins, pyridoxine may contribute to a healthier skin barrier.

-

Collagen Synthesis: Vitamin B6 is a cofactor in collagen synthesis, suggesting a role in maintaining skin elasticity and firmness.[6]

-

Filaggrin Production: Studies have shown that pyridoxine can stimulate the production of filaggrin, a protein crucial for skin barrier function and hydration.[7][8]

Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted to evaluate the efficacy of this compound in vitro.

Sebum Production Assay in Human Sebocytes

Objective: To assess the effect of this compound on sebum production in cultured human sebocytes.

Methodology:

-

Cell Culture: Culture human sebocytes (e.g., SZ95 cell line) under standard conditions.

-

Treatment: Treat sebocytes with varying concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO) for a specified period (e.g., 24-72 hours). Include a vehicle control.

-

Lipid Extraction: After treatment, wash the cells and extract total lipids using a solvent system such as hexane/isopropanol.

-

Lipid Quantification: Quantify the total lipid content using a colorimetric assay (e.g., Oil Red O staining followed by spectrophotometric measurement) or by thin-layer chromatography (TLC) to separate and quantify specific lipid classes.

Anti-Inflammatory Assay in Human Keratinocytes or Skin Explants

Objective: To evaluate the anti-inflammatory potential of this compound.

Methodology:

-

Model System: Use either cultured human keratinocytes (e.g., HaCaT cells) or ex vivo human skin explants.

-

Inflammatory Challenge: Induce an inflammatory response using an agent such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ).

-

Treatment: Co-treat the cells/explants with the inflammatory stimulus and varying concentrations of this compound.

-

Endpoint Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the culture medium using ELISA or measure the expression of inflammatory genes using RT-qPCR.

References

- 1. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridoxine hydrochloride(58-56-0) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impaired collagen maturity in vitamins B2 and B6 deficiency--probable molecular basis of skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inferred Mechanism of Action of Pyridoxine 3,4-Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) 3,4-dipalmitate is a lipid-soluble derivative of pyridoxine (vitamin B6). Due to a scarcity of direct research on this specific compound, this technical guide outlines its inferred mechanism of action based on its nature as a pyridoxine prodrug. It is proposed that Pyridoxine 3,4-Dipalmitate enhances the bioavailability of pyridoxine, particularly in lipophilic environments, by facilitating its absorption and distribution. Subsequent enzymatic hydrolysis releases pyridoxine, which is then converted into its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP). PLP is an essential coenzyme for a multitude of enzymatic reactions crucial for human health, including amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis. This guide details the presumed metabolic pathway, the extensive roles of its active metabolite PLP, and provides generalized experimental protocols for the assessment of vitamin B6 activity.

Introduction

Vitamin B6 is a water-soluble vitamin that exists in several forms, with pyridoxine being one of the most common. Its biological importance lies in its conversion to the active coenzyme, pyridoxal 5'-phosphate (PLP), which participates in over 140 enzymatic reactions.[1][2][3] However, the hydrophilicity of pyridoxine can limit its passive diffusion across biological membranes. This compound, a dipalmitate ester of pyridoxine, is a lipophilic derivative designed to overcome this limitation. This modification is anticipated to improve its absorption and tissue penetration, thereby serving as a more readily available precursor for pyridoxine.

Inferred Mechanism of Action

The mechanism of action of this compound is predicated on its role as a prodrug that delivers pyridoxine. The overall process can be divided into two main stages:

-

Absorption and Hydrolysis: As a lipid-soluble compound, this compound is expected to be absorbed more readily through lipid membranes, such as those in the gastrointestinal tract and the skin, compared to its water-soluble parent molecule.[4][5] Following absorption, it is presumed to undergo enzymatic hydrolysis by lipases, which are ubiquitous in the body, including the gut and skin, to release pyridoxine and two molecules of palmitic acid.[6][7][8]

-

Conversion to the Active Coenzyme: The liberated pyridoxine enters the vitamin B6 salvage pathway. It is first phosphorylated by pyridoxal kinase to form pyridoxine 5'-phosphate (PNP). Subsequently, PNP is oxidized by pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, pyridoxal 5'-phosphate (PLP).[9][10]

Signaling Pathways and Metabolic Roles of Pyridoxal 5'-Phosphate (PLP)

The biological effects of this compound are ultimately mediated by PLP. PLP is a critical coenzyme in a vast array of metabolic pathways, primarily involving amino acid metabolism.[11][12][13]

Key functions of PLP-dependent enzymes are summarized in the table below:

| Metabolic Pathway | Key PLP-Dependent Enzymes | Function |

| Amino Acid Metabolism | Transaminases (e.g., AST, ALT) | Interconversion of amino acids and keto acids.[11][12] |

| Decarboxylases (e.g., Aromatic L-amino acid decarboxylase) | Synthesis of neurotransmitters (serotonin, dopamine, GABA) and histamine.[3] | |

| Racemases | Interconversion of D- and L-amino acids.[11] | |

| Aldolases | Cleavage of C-C bonds. | |

| Heme Synthesis | δ-Aminolevulinate synthase | Catalyzes the first committed step in heme biosynthesis.[3] |

| Glycogen (B147801) Metabolism | Glycogen phosphorylase | Breakdown of glycogen to glucose-1-phosphate.[14] |

| Sphingolipid Synthesis | Serine palmitoyltransferase | Catalyzes the initial step in sphingolipid biosynthesis.[15] |

| Tryptophan Metabolism | Kynureninase | A key enzyme in the kynurenine (B1673888) pathway, leading to niacin synthesis.[3] |

Visualizing the Pathways

To illustrate the inferred mechanism of action and the subsequent metabolic roles, the following diagrams are provided.

Experimental Protocols

Due to the absence of studies specifically investigating this compound, this section provides generalized protocols for assessing the bioavailability and biological activity of pyridoxine and its derivatives.

In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of this compound to pyridoxine in the presence of lipases.

Materials:

-

This compound

-

Porcine pancreatic lipase (B570770) (or other relevant lipase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Triton X-100 or bile salts (as emulsifiers)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

-

Prepare a reaction mixture containing phosphate buffer, emulsifier, and lipase.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed reaction mixture.

-

Incubate the reaction at 37°C with constant stirring.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate the enzyme.

-

Centrifuge the samples to remove the precipitated protein.

-

Analyze the supernatant for the concentrations of this compound and free pyridoxine using a validated HPLC method.[16][17][18]

Assessment of Vitamin B6 Status in Cell Culture

Objective: To evaluate the ability of this compound to increase intracellular levels of PLP.

Materials:

-

Human cell line (e.g., HepG2 hepatocytes)

-

Cell culture medium

-

This compound

-

Pyridoxine hydrochloride (as a control)

-

Lysis buffer

-

HPLC system with fluorescence detection

Procedure:

-

Culture cells to a desired confluency in multi-well plates.

-

Treat the cells with varying concentrations of this compound or pyridoxine hydrochloride for a specified duration.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and deproteinize the lysate (e.g., with trichloroacetic acid).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for intracellular PLP concentration using a validated HPLC method with fluorescence detection.[18][19]

Measurement of PLP-Dependent Enzyme Activity

Objective: To determine the effect of this compound supplementation on the activity of a PLP-dependent enzyme.

Materials:

-

Cell or tissue homogenates from subjects supplemented with this compound or placebo.

-

Assay buffer specific for the enzyme of interest (e.g., aspartate aminotransferase - AST).

-

Substrates for the enzyme reaction (e.g., aspartate and α-ketoglutarate for AST).

-

PLP (for measuring total enzyme activity).

-

Spectrophotometer.

Procedure:

-

Prepare cell or tissue homogenates.

-

Measure the basal activity of the PLP-dependent enzyme by monitoring the rate of product formation or substrate consumption spectrophotometrically.

-

Measure the total enzyme activity by pre-incubating the homogenate with an excess of PLP before adding the substrates.

-

The stimulation of enzyme activity by the addition of exogenous PLP is an indicator of the in vivo availability of the coenzyme. A lower stimulation indicates a better vitamin B6 status.[20]

Conclusion

The mechanism of action of this compound is inferred to be that of a lipid-soluble prodrug of pyridoxine. Its enhanced lipophilicity likely improves its absorption and distribution, leading to a more efficient delivery of pyridoxine to tissues. Following enzymatic hydrolysis, the released pyridoxine is converted to the active coenzyme PLP, which then exerts its wide-ranging effects on metabolism. Further research is warranted to directly investigate the pharmacokinetics, metabolic fate, and specific enzymatic pathways involved in the hydrolysis of this compound to validate this proposed mechanism and to explore its full therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Use of Lipid Nanocarriers to Improve Oral Delivery of Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Fat Soluble Vitamins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hydrolases & Lipases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Microbial lipases and their industrial applications: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]

- 11. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridoxine - Wikipedia [en.wikipedia.org]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 19. Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement; pyridoxamine as an alternative for pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Vitamin B6 Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 Dipalmitate, the diester of pyridoxine (B80251) (Vitamin B6) and palmitic acid, is a lipophilic derivative of Vitamin B6. This modification from the hydrophilic nature of its parent compound enhances its stability and improves its penetration through biological membranes, particularly the skin.[1] Consequently, Vitamin B6 Dipalmitate has garnered significant interest in the pharmaceutical and cosmetic industries for its potential therapeutic applications in dermatology, including the management of acne, skin roughness, and seborrheic dermatitis.[2] This technical guide provides an in-depth overview of the core physicochemical properties of Vitamin B6 Dipalmitate, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of Vitamin B6 Dipalmitate are summarized in the tables below. This data is crucial for formulation development, stability assessment, and understanding its biological behavior.

General and Physical Properties

| Property | Value | Reference |

| Appearance | White or similar to white crystalline powder | [2] |

| Odor | Odorless | [2] |

| Melting Point | 87-91°C | [3] |

| Boiling Point | 716.9 ± 55.0 °C (Predicted) | |

| Density | 0.971 ± 0.06 g/cm³ (Predicted) |

Chemical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₄₀H₇₁NO₅ | [4] |

| Molecular Weight | 646.0 g/mol | [4] |

| IUPAC Name | (4-((hexadecanoyloxy)methyl)-5-hydroxy-6-methylpyridin-3-yl)methyl hexadecanoate | [4] |

| CAS Number | 635-38-1 | [4] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble (Predicted: 1.843e-011 mg/L @ 25 °C) | [2][5] |

| Oil | Easily Soluble | [2] |

| Ethanol (B145695) | Slightly soluble when hot | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Vitamin B6 Dipalmitate. The following sections outline protocols for key analytical procedures.

Synthesis of Vitamin B6 Dipalmitate

A common method for the synthesis of Vitamin B6 Dipalmitate involves the esterification of pyridoxine with palmitoyl (B13399708) chloride.[3]

Materials:

-

Pyridoxine hydrochloride

-

Palmitoyl chloride

-

Anhydrous sodium carbonate

-

1% Hydrochloric acid

-

Anhydrous sodium sulfate

-

95% Ethanol

Procedure:

-

Dissolve 4.2 g of pyridoxine in 50 mL of water in a three-necked flask.

-

Add 11 g of anhydrous sodium carbonate and 100 mL of chloroform to the flask.

-

Slowly add a solution of 15 g of palmitoyl chloride in 15 mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel.

-

Allow the reaction to proceed for approximately 20 hours at room temperature with continuous stirring.

-

After the reaction is complete, add 70 mL of chloroform and mix thoroughly.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the chloroform by distillation to obtain the crude product.

-

Recrystallize the crude product from 95% ethanol to yield a white product.[3]

Synthesis Workflow

Melting Point Determination

The melting point is a critical parameter for identifying and assessing the purity of Vitamin B6 Dipalmitate. A standard method for this determination is the capillary melting point technique.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Ensure the Vitamin B6 Dipalmitate sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has transformed into a clear liquid (the end of melting).

-

The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow.[6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the identification, quantification, and purity assessment of Vitamin B6 Dipalmitate in various matrices, including cosmetic formulations. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often employed.

Instrumentation and Conditions (Illustrative):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.015 M 1-hexane sulfonic acid sodium salt, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6][8]

-

Detection Wavelength: 280 nm.[8]

-

Column Temperature: 30°C.[6]

-

Injection Volume: 20 µL.[8]

Procedure:

-

Standard Preparation: Prepare a stock solution of Vitamin B6 Dipalmitate reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Extract the Vitamin B6 Dipalmitate from the sample matrix (e.g., cosmetic cream) using a suitable solvent. The extraction procedure may involve sonication and centrifugation to remove insoluble excipients. Dilute the extract to a concentration within the linear range of the calibration curve.

-

Analysis: Inject the standard solutions and the sample preparation into the HPLC system.

-

Quantification: Identify the Vitamin B6 Dipalmitate peak in the chromatogram based on its retention time compared to the standard. Calculate the concentration of Vitamin B6 Dipalmitate in the sample by comparing its peak area or height to the calibration curve.

HPLC Analysis Workflow

Stability Testing

Stability testing is crucial to determine the shelf-life of Vitamin B6 Dipalmitate and formulations containing it. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[10]

Types of Stability Studies:

-

Long-Term Stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Photostability: Samples are exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.[11]

Procedure:

-

Package the Vitamin B6 Dipalmitate or its formulation in the proposed container-closure system.

-

Place the samples in stability chambers under the specified conditions.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing), withdraw samples.

-

Analyze the samples for key quality attributes, including:

-

Appearance

-

Assay of Vitamin B6 Dipalmitate (using a validated stability-indicating HPLC method)

-

Presence of degradation products

-

Physical properties (e.g., pH of a formulation)

-

-

Evaluate the data to establish a re-test period or shelf-life.

Biological Activity and Signaling Pathways

While Vitamin B6 Dipalmitate is primarily used for its improved skin penetration and stability, its biological activity is attributed to the in-situ release of Vitamin B6. Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is known to possess anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Signaling Pathway

Studies on Vitamin B6 have shown that it can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] Furthermore, Vitamin B6 can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.[12]

Anti-Inflammatory Signaling of Vitamin B6

Conclusion

Vitamin B6 Dipalmitate presents a promising lipophilic alternative to pyridoxine for topical applications, offering enhanced stability and skin permeability. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for the successful development of effective and stable pharmaceutical and cosmetic formulations. The provided experimental protocols offer a practical framework for the characterization of this compound, while the elucidated signaling pathways provide insight into its potential mechanisms of action in treating inflammatory skin conditions. Further research into the quantitative solubility in various cosmetic esters and the hydrolytic stability under formulation conditions would be beneficial for optimizing its use in novel drug delivery systems.

References

- 1. NIKKOL DP (Vitamin B6 Derivative|Fat Soluble)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 2. Is Kojic Acid Dipalmitate Soluble in Water Or Oil? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 3. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pyridoxine dipalmitate [thegoodscentscompany.com]

- 6. impactfactor.org [impactfactor.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. scispace.com [scispace.com]

- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 10. researchgate.net [researchgate.net]

- 11. ikev.org [ikev.org]

- 12. [PDF] Stability-indicating HPLC method for determination of vitamins B 1, B 2, B 3 and B 6 in pharmaceutical liquid dosage form | Semantic Scholar [semanticscholar.org]

Biological activity of lipid-soluble vitamin B6 derivatives

An In-depth Technical Guide on the Biological Activity of Lipid-Soluble Vitamin B6 Derivatives

Introduction

Vitamin B6 is a water-soluble vitamin that exists in six forms, collectively known as vitamers: pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated derivatives, pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP).[1][2][3][4][5] The biologically active coenzyme form, PLP, is crucial for over 140 enzymatic reactions in the human body, primarily involved in amino acid, glucose, and lipid metabolism.[1][2][4][6][7] While essential, the water-soluble nature of natural vitamin B6 forms can limit their absorption and ability to cross lipid membranes, such as the blood-brain barrier. This has spurred the development of lipid-soluble (lipophilic) derivatives to enhance their bioavailability and therapeutic potential, particularly in the context of neurodegenerative diseases and conditions associated with oxidative stress.[8][9]

This technical guide provides a comprehensive overview of the biological activities of lipid-soluble vitamin B6 derivatives, focusing on their antioxidant, neuroprotective, and metabolic regulatory functions. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows.

Rationale for Lipid-Soluble Derivatives

The primary motivation for creating lipid-soluble vitamin B6 derivatives is to improve their pharmacokinetic properties. By esterifying the parent vitamin B6 molecule with fatty acids, its lipophilicity is increased.[10] This modification is hypothesized to:

-

Enhance Absorption: Facilitate absorption through the gastrointestinal tract, which involves passage through lipid-rich cell membranes.[10][11]

-

Improve Bioavailability: Increase the concentration of the vitamin in the bloodstream and target tissues.

-

Promote Cellular Uptake: Allow for more efficient entry into cells throughout the body.

-

Enable Blood-Brain Barrier Penetration: Potentially deliver the neuroprotective benefits of vitamin B6 directly to the central nervous system.[8]

An early example of such a derivative is pyridoxine palmitate.[12] More recent research has explored compounds like 5'-O-pentylpyridoxamine to enhance the scavenging of lipid-derived reactive species.[13][14]

Biological Activities

Antioxidant Properties

A significant body of research highlights the potent antioxidant activity of vitamin B6 and its derivatives, which is a cornerstone of their therapeutic potential.[6] This activity is comparable to, and in some cases exceeds, that of well-known antioxidants like vitamins C and E.[6][15] Lipid-soluble derivatives are expected to exhibit enhanced antioxidant effects in lipid-rich environments like cell membranes.

The primary antioxidant mechanisms include:

-

Scavenging of Reactive Oxygen Species (ROS): Vitamin B6 compounds are efficient quenchers of singlet oxygen and can scavenge hydroxyl radicals.[16][17][18] The phenolic hydroxyl group on the pyridine (B92270) ring is crucial for this activity.[15] Pyridoxamine, for instance, has been shown to inhibit the accumulation of hydroxyl radicals from the Fenton reaction.[15]

-

Inhibition of Lipid Peroxidation: Pyridoxine and its derivatives can prevent lipid peroxidation, the oxidative degradation of lipids.[15][17] This is particularly important for protecting cell membranes from damage. In erythrocytes treated with high glucose, pyridoxine has been shown to decrease lipid peroxidation.[19] A new derivative, B6NO, has demonstrated a greater ability to inhibit initiated lipid peroxidation compared to pyridoxine alone.[20]

-

Scavenging of Reactive Carbonyl Species (RCS): Pyridoxamine and its lipophilic analogs are effective at scavenging reactive gamma-ketoaldehydes, such as isoketals and levuglandins, which are formed during lipid peroxidation.[13][14] These reactive species can damage proteins by forming adducts.

-

Chelation of Metal Ions: Pyridoxamine can form complexes with transition metal ions like Cu²⁺ and Fe³⁺, which catalyze oxidative reactions.[21][22] This ability to chelate iron ions helps to block the Fenton reaction, a major source of hydroxyl radicals.[20]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of vitamin B6 derivatives contribute significantly to their neuroprotective effects, making them promising candidates for the prevention and management of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][23]

Key neuroprotective mechanisms include:

-

Modulation of Neuroinflammation: Vitamin B6 can suppress key inflammatory pathways in the brain. For example, it has been shown to inhibit the TLR4/NF-κB and TREM-1/DAP12/NLRP3/caspase-1/IL1B pathways in activated microglial cells.[24]

-

Reduction of Oxidative Stress in the Brain: By scavenging ROS and inhibiting lipid peroxidation, these derivatives protect neurons from oxidative damage, a key factor in the pathology of many neurodegenerative diseases.[25]

-

Inhibition of Tau Hyperphosphorylation and Aβ Production: In cellular models, vitamin B6 has been found to inhibit the hyperphosphorylation of tau protein and the production of β-amyloid, two hallmarks of Alzheimer's disease.[24] This effect is linked to the inhibition of GSK-3β Tyr216 phosphorylation.[24]

-

Regulation of the Kynurenine (B1673888) Pathway: Vitamin B6 is a cofactor for enzymes in the kynurenine pathway, which is involved in the metabolism of tryptophan.[25] Dysregulation of this pathway can lead to the production of neurotoxic metabolites. By modulating this pathway, vitamin B6 can exert neuroprotective effects.[25]

-

Neurotransmitter Synthesis: The active form, PLP, is a crucial coenzyme in the synthesis of several key neurotransmitters, including serotonin, dopamine, and GABA.[1]

Metabolic Regulation

Lipid-soluble vitamin B6 derivatives are involved in the metabolism of lipids, amino acids, and glucose.[4][7][26]

-

Inhibition of Advanced Glycation End products (AGEs) and Advanced Lipoxidation End products (ALEs): Pyridoxamine is a well-documented inhibitor of the formation of AGEs and ALEs.[21][27][28] These harmful compounds are formed when sugars and lipids react with proteins and are implicated in the complications of diabetes, such as nephropathy, retinopathy, and neuropathy.[27] Pyridoxamine traps the reactive dicarbonyl intermediates in these reactions.[27][28]

-

Lipid Metabolism: Vitamin B6 deficiency has been linked to increased lipid peroxidation and altered serum lipid profiles.[4][29] Conversely, supplementation may have anti-atherogenic effects.[29]

Quantitative Data

The following tables summarize quantitative data on the biological activities of vitamin B6 and its derivatives based on available literature.

Table 1: Antioxidant Activity of Vitamin B6 Derivatives

| Compound | Assay | Result | Reference |

| Pyridoxine | Singlet Oxygen Quenching | kq = 5.5 x 10⁷ M⁻¹s⁻¹ in D₂O at pD 6.2 | [16] |

| Pyridoxal | Singlet Oxygen Quenching | kq = 7.5 x 10⁷ M⁻¹s⁻¹ in D₂O at pD 6.2 | [16] |

| Pyridoxal 5-phosphate | Singlet Oxygen Quenching | kq = 6.2 x 10⁷ M⁻¹s⁻¹ in D₂O at pD 6.2 | [16] |

| Pyridoxamine | Singlet Oxygen Quenching | kq = 7.5 x 10⁷ M⁻¹s⁻¹ in D₂O at pD 6.2 | [16] |

| B6NO (hybrid compound) | Fe(II)-initiated Lipid Peroxidation Inhibition | 37.57 ± 5.92% inhibition at 30 µM | [20] |

| Pyridoxine | Fe(II)-initiated Lipid Peroxidation Inhibition | 14.04 ± 4.94% inhibition at 30 µM | [20] |

| B6NO (hybrid compound) | Iron Chelation | 94% | [20] |

Table 2: Effects on Cellular Models of Oxidative Stress and Neuroinflammation

| Cell Line | Treatment | Measured Parameter | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | H₂O₂-induced oxidative stress + Pyridoxamine, Pyridoxine, or Pyridoxal Phosphate (1.0 mM) | Superoxide (B77818) and lipid peroxides | Reduction in superoxide and lipid peroxides | [15] |

| BV2 microglial cells | 1,2-diacetylbenzene (B1203430) (DAB) activation + Vitamin B6 | Reactive Oxygen Species (ROS) and Nitric Oxide (NO) | Reduction in ROS and NO levels | [24] |

| SH-SY5Y cells | 1,2-diacetylbenzene (DAB) activation + Vitamin B6 | Tau hyperphosphorylation and β-amyloid production | Inhibition of tau hyperphosphorylation and β-amyloid production | [24] |

| HepG2 cells | H₂O₂-mediated cytotoxicity + Lipophilic pyridoxamine analogues | Cell viability | Significant protection against cytotoxicity | [13] |

Experimental Protocols

Assessment of Antioxidant Activity: Lipid Peroxidation Assay

This protocol describes a common method to assess the inhibition of lipid peroxidation, as might be used to evaluate lipid-soluble vitamin B6 derivatives.

-

Preparation of Microsomes: Liver microsomes are prepared from rats by differential centrifugation. The protein concentration is determined using a standard method like the Bradford assay.

-

Initiation of Lipid Peroxidation: Microsomal lipid peroxidation is induced by adding an initiator, such as a solution of FeCl₃ and ascorbate, to the microsomal suspension.

-

Treatment with Vitamin B6 Derivative: The lipid-soluble vitamin B6 derivative, dissolved in an appropriate solvent (e.g., ethanol), is added to the reaction mixture at various concentrations. A control group without the derivative is also prepared.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is typically done using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance is read at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the treated samples to the control.

(Protocol synthesized from descriptions in[18][20])

Evaluation of Neuroprotective Effects in a Cell Culture Model of Neuroinflammation

This protocol outlines a general procedure for studying the anti-inflammatory and neuroprotective effects of lipid-soluble vitamin B6 derivatives on microglial cells.

-

Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of the lipid-soluble vitamin B6 derivative for a specified time (e.g., 1-2 hours).

-

Induction of Inflammation: Neuroinflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS) or 1,2-diacetylbenzene (DAB), to the cell culture media.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA kits.

-

Gene and Protein Expression: The expression of key inflammatory pathway proteins (e.g., TLR4, NF-κB, NLRP3) is analyzed by qRT-PCR and Western blotting.

-

-

Assessment of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

(Protocol synthesized from descriptions in[24])

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Antioxidant mechanisms of lipid-soluble vitamin B6 derivatives.

Caption: Inhibition of the TLR4/NF-κB neuroinflammatory pathway by vitamin B6.

Caption: Workflow for evaluating the anti-neuroinflammatory effects of B6 derivatives.

Conclusion

Lipid-soluble derivatives of vitamin B6 represent a promising class of compounds with enhanced biological activity. Their increased lipophilicity suggests improved absorption and bioavailability, particularly in lipid-rich tissues like the brain. The core biological activities of these derivatives are centered around their potent antioxidant, anti-inflammatory, and neuroprotective effects. They effectively scavenge reactive oxygen species, inhibit lipid peroxidation, and suppress key inflammatory signaling pathways. Furthermore, their ability to inhibit the formation of advanced glycation and lipoxidation end products makes them highly relevant for combating complications associated with diabetes and other metabolic disorders.

While much of the detailed mechanistic work has been performed with the parent vitamin B6 vitamers, the evidence strongly supports the hypothesis that lipid-soluble forms will provide superior efficacy in vivo. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies of specific lipid-soluble derivatives in animal models of neurodegenerative and metabolic diseases to fully elucidate their therapeutic potential and translate these promising findings into clinical applications.

References

- 1. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyridoxine - Wikipedia [en.wikipedia.org]

- 8. Exploration of the Role of Vitamins in Preventing Neurodegenerative Diseases: Comprehensive Review on Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Vitamins in Neurodegenerative Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FAT SOLUBLE DERIVATIVES OF VITAMIN B6 - ProQuest [proquest.com]

- 11. Vitamin - Wikipedia [en.wikipedia.org]

- 12. Studies on fat-soluble vitamin B6. I. Atoxopyrimidine activity of pyridoxine palmitates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridoxamine analogues scavenge lipid-derived gamma-ketoaldehydes and protect against H2O2-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PYRIDOXAMINE ANALOGS SCAVENGE LIPID-DERIVED γ KETOALDEHYDES AND PROTECT AGAINST H 2 O 2 -MEDIATED CYTOTOXICITY † | Semantic Scholar [semanticscholar.org]

- 15. storage.imrpress.com [storage.imrpress.com]

- 16. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The antioxidant and prooxidant activity of some B vitamins and vitamin-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridoxine Hydrochloride - LKT Labs [lktlabs.com]

- 20. Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyridoxamine - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. sciprofiles.com [sciprofiles.com]

- 24. The anti-inflammatory effects of vitamin B6 on neuroinflammation and neuronal damage caused by 1,2-diacetylbenzene in BV2 microglial and sH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Vitamin B6 Reduces Neurochemical and Long-Term Cognitive Alterations After Polymicrobial Sepsis: Involvement of the Kynurenine Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Interaction among dietary vitamin B6, proteins and lipids: effects on liver lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. morelife.org [morelife.org]

- 28. Pyridoxamine traps intermediates in lipid peroxidation reactions in vivo: evidence on the role of lipids in chemical modification of protein and development of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Pyridoxine 3,4-Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) 3,4-dipalmitate, a lipophilic derivative of vitamin B6, offers enhanced stability and skin permeability, making it a valuable compound in cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of the primary chemical synthesis pathway for Pyridoxine 3,4-Dipalmitate, including the preparation of its key intermediate, palmitoyl (B13399708) chloride. Additionally, an alternative enzymatic approach utilizing lipase-catalyzed regioselective acylation is detailed, offering a milder and more specific synthetic route. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthesis pathways to facilitate a deeper understanding and practical application of these methodologies.

Introduction

Pyridoxine, a water-soluble form of vitamin B6, plays a crucial role in various metabolic processes. However, its hydrophilicity limits its application in lipid-based formulations and can affect its stability. The esterification of pyridoxine with fatty acids, such as palmitic acid, to form derivatives like this compound, overcomes these limitations. This lipophilic ester exhibits improved solubility in oils and fats, enhanced absorption through the skin, and greater stability.[1] These properties make it a desirable ingredient in dermatological and cosmetic products for treating conditions like acne, rough skin, and seborrheic eczema.[2] This guide outlines the chemical and enzymatic synthesis pathways for producing this compound, providing the necessary technical details for its laboratory-scale preparation.

Chemical Synthesis Pathway

The predominant chemical synthesis of this compound is a two-step process. The first step involves the synthesis of the acylating agent, palmitoyl chloride, from palmitic acid. The second step is the esterification of pyridoxine with the synthesized palmitoyl chloride.

Intermediates

-

Pyridoxine (Vitamin B6): The starting substrate for the esterification reaction.

-

Palmitic Acid: The fatty acid source for the dipalmitate moiety.

-

Thionyl Chloride (SOCl₂): Used to convert palmitic acid to palmitoyl chloride.

-

Palmitoyl Chloride: The key intermediate and acylating agent for the esterification of pyridoxine.

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway of this compound.

Alternative Pathway: Enzymatic Synthesis

An alternative, "green" chemistry approach to synthesizing pyridoxine esters involves the use of lipases as biocatalysts. This method offers high regioselectivity, milder reaction conditions, and avoids the use of harsh chemical reagents. Lipase-catalyzed esterification can be performed to produce pyridoxine monoesters, and potentially diesters, under controlled conditions.[3][4][5]

Key Components

-

Pyridoxine: The starting substrate.

-

Fatty Acid (e.g., Lauric or Palmitic Acid): The acyl donor.

-

Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B - Lipozyme 435): The biocatalyst.[4][5]

-

Solvent (or solvent-free system): The reaction medium.

Enzymatic Synthesis Workflow

Caption: Experimental workflow for the enzymatic synthesis of pyridoxine esters.

Quantitative Data

The following tables summarize the quantitative data associated with the chemical synthesis of this compound and its intermediate, as well as representative data for enzymatic synthesis of a related pyridoxine ester.

Table 1: Reactant and Product Data for Chemical Synthesis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Pyridoxine | C₈H₁₁NO₃ | 169.18 | 159-162 |

| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | 63 |

| Palmitoyl Chloride | C₁₆H₃₁ClO | 274.87 | 11-12 |

| This compound | C₄₀H₇₁NO₅ | 645.99 | 87-91 |

Table 2: Reaction Conditions and Yields

| Synthesis Step | Key Reagents | Solvent | Temperature | Duration | Yield | Purity |

| Palmitoyl Chloride Synthesis | Palmitic Acid, Thionyl Chloride | Benzene | 80-85°C | 2 hours | ~98% (Theoretical) | Not specified |

| This compound Synthesis | Pyridoxine, Palmitoyl Chloride, Na₂CO₃ | Chloroform/Water | Room Temp. | 20 hours | Not specified | Recrystallized product |

| Enzymatic Pyridoxine Monolaurate Synthesis | Pyridoxine, Lauric Acid, Lipozyme 435 | Solvent-free | 70°C | 9 hours | 371.17 mmol/L (Production) | Regioselective |

Experimental Protocols

Chemical Synthesis of this compound

5.1.1. Step 1: Synthesis of Palmitoyl Chloride [1]

-

Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser and a gas absorption device.

-

Reactant Charging: To the flask, add 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene.

-

Reaction: Gradually heat the mixture. As the temperature reaches 80-85°C, the palmitic acid will melt. Maintain the reaction at reflux for approximately 2 hours.

-

Work-up: After the reaction is complete, remove the residual thionyl chloride and benzene by vacuum distillation.

-

Product: The resulting product is palmitoyl chloride, a colorless liquid.

5.1.2. Step 2: Synthesis of this compound [1]

-

Reactant Preparation: Dissolve 4.2g of pyridoxine in 50mL of water in a three-necked flask. Add 11g of anhydrous sodium carbonate and 100mL of chloroform to the flask.

-

Acylation: Prepare a solution of 15g of palmitoyl chloride in 15mL of chloroform. Slowly add this solution dropwise to the pyridoxine mixture over 1 hour using a constant pressure dropping funnel.

-

Reaction: Allow the reaction to proceed at room temperature for approximately 20 hours with stirring.

-

Extraction: After the reaction, add 70mL of chloroform and mix thoroughly. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Washing: Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate. Remove the chloroform by distillation to obtain the crude product.

-

Purification: Recrystallize the crude product from 95% ethanol (B145695) to yield a white, crystalline product. The melting point of the crude product is 81-85°C, and the recrystallized product is 87-88°C.[1]

Enzymatic Synthesis of Pyridoxine Esters (General Protocol)

This protocol is based on the lipase-catalyzed synthesis of pyridoxine monolaurate and can be adapted for dipalmitate synthesis.[4][5]

-

Reactant Preparation: In a suitable reaction vessel, combine pyridoxine and the fatty acid (e.g., lauric or palmitic acid) at the desired molar ratio.

-

Enzyme Addition: Add the immobilized lipase (e.g., Lipozyme 435) to the reactant mixture.

-

Reaction Conditions: If using a solvent-free system, heat the mixture to the optimal temperature (e.g., 70°C) and agitate (e.g., magnetic stirring or gas bubbling).[4][5] If using a solvent, dissolve the reactants in a suitable organic solvent.

-

Reaction Monitoring: Monitor the progress of the esterification reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Enzyme Recovery: Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

Product Purification: Purify the pyridoxine ester from the remaining reactants. This may involve extraction and/or column chromatography.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The established chemical synthesis route is robust and yields the desired product, while the emerging enzymatic methods offer a promising alternative with benefits in terms of selectivity and sustainability. The provided protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmaceuticals, and cosmetics, enabling the efficient and informed synthesis of this valuable lipophilic vitamin B6 derivative. Further optimization of reaction conditions, particularly for the enzymatic pathway, could lead to improved yields and even greater process efficiency.

References

- 1. Page loading... [guidechem.com]

- 2. Pyridoxine dipalmitate | C38H67NO5 | CID 71586766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Lipase-catalyzed production of pyridoxine monolaurate in solvent-free bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Stability and Degradation of Pyridoxine 3,4-Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability and degradation of Pyridoxine (B80251) 3,4-Dipalmitate. Due to the limited availability of direct stability data for this specific molecule, this document synthesizes information from related pyridoxine derivatives, particularly other fatty acid esters, and established principles of drug stability testing. The guide outlines expected degradation pathways, detailed experimental protocols for stability assessment, and appropriate analytical methodologies.

Introduction

Pyridoxine, a vitamer of Vitamin B6, is a water-soluble compound essential for numerous metabolic processes. To enhance its lipophilicity for specific formulation and delivery purposes, it can be esterified with fatty acids. Pyridoxine 3,4-Dipalmitate is a lipophilic derivative where the hydroxyl groups at the 3 and 4 positions of the pyridine (B92270) ring are esterified with palmitic acid. This modification is expected to significantly alter its stability profile compared to the parent pyridoxine molecule. An early study noted a profound improvement in the heat stability of pyridoxine when a single palmitoyl (B13399708) group was introduced, with complete stability observed when fully esterified with a long-chain saturated fatty acid[1]. Understanding the in vitro stability and degradation of this compound is critical for the development of robust formulations and for predicting its shelf-life and bioavailability.

Predicted Degradation Pathway

The primary in vitro degradation pathway for this compound is anticipated to be the hydrolysis of its two ester linkages. This reaction can be catalyzed by acid, base, or enzymatic activity (e.g., by esterases). The degradation is expected to occur in a stepwise manner, first yielding two positional isomers of Pyridoxine mono-palmitate and ultimately free Pyridoxine and palmitic acid.

The proposed hydrolytic degradation pathway is visualized below.

References

Spectroscopic Analysis of Pyridoxine 3,4-Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) 3,4-Dipalmitate, a lipophilic derivative of Vitamin B6, presents unique analytical challenges due to its dual chemical nature, combining a polar pyridoxine head with two nonpolar palmitate tails. This guide provides an in-depth exploration of the spectroscopic techniques essential for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed theoretical interpretations, expected data, and comprehensive experimental protocols are presented to facilitate robust analysis and quality control in research and development settings.

Introduction

Pyridoxine 3,4-Dipalmitate is synthesized by the esterification of the 3- and 4-hydroxymethyl groups of pyridoxine with palmitic acid. This modification significantly increases its lipophilicity, potentially enhancing its absorption and bioavailability for specific therapeutic or cosmetic applications. Accurate and comprehensive analytical characterization is paramount to confirm its identity, purity, and stability. This document serves as a technical resource for the spectroscopic analysis of this compound.

Molecular Structure

The structure of this compound consists of the pyridoxine core with two palmitate chains attached at the 3- and 4- positions.

Chemical Formula: C40H71NO5

Molecular Weight: 646.0 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expected ¹H NMR Data

The ¹H NMR spectrum will exhibit signals corresponding to the pyridoxine ring protons, the methyl group on the ring, the methylene (B1212753) protons of the palmitate chains, and the terminal methyl groups of the fatty acid tails.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 | s | Pyridine ring C-6 proton |

| ~5.2 | s | CH₂ protons at position 4 of the pyridoxine ring |

| ~5.1 | s | CH₂ protons at position 3 of the pyridoxine ring |

| ~2.5 | s | Methyl protons at position 2 of the pyridoxine ring |

| ~2.3 | t | α-CH₂ protons of the two palmitate chains |

| ~1.6 | m | β-CH₂ protons of the two palmitate chains |

| ~1.2-1.4 | m | -(CH₂)₁₂- protons of the two palmitate chains |

| ~0.9 | t | Terminal CH₃ protons of the two palmitate chains |

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the carbons of the pyridoxine ring and the numerous carbons of the two palmitate chains.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Ester carbonyl) of palmitate chains |

| ~160 | C-5 of pyridoxine ring (bearing -OH) |

| ~148 | C-2 of pyridoxine ring (bearing -CH₃) |

| ~140 | C-6 of pyridoxine ring |

| ~135 | C-4 of pyridoxine ring |

| ~125 | C-3 of pyridoxine ring |

| ~65 | CH₂ at position 4 of the pyridoxine ring |

| ~62 | CH₂ at position 3 of the pyridoxine ring |

| ~34 | α-CH₂ of palmitate chains |

| ~32 | Penultimate CH₂ of palmitate chains |

| ~29-30 | -(CH₂)₁₁- of palmitate chains |

| ~25 | β-CH₂ of palmitate chains |

| ~22 | CH₂ adjacent to terminal CH₃ of palmitate chains |

| ~19 | CH₃ at position 2 of the pyridoxine ring |

| ~14 | Terminal CH₃ of palmitate chains |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to be dominated by the absorptions of the ester and aliphatic functionalities.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretch (from the phenolic hydroxyl group on the pyridoxine ring) |

| 2955-2850 | Strong | C-H stretch (aliphatic CH₂ and CH₃ groups of the palmitate chains) |

| ~1740 | Strong | C=O stretch (ester carbonyl) |

| ~1600 & ~1470 | Medium | C=C and C=N stretches (aromatic ring of pyridoxine) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity and structural integrity.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular ion peak for this compound (C₄₀H₇₁NO₅) is at m/z 645.53 (monoisotopic mass). In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 646.54 would be prominent.

-

Major Fragmentation Peaks:

-

Loss of one palmitate chain: [M - C₁₆H₃₁O₂]⁺

-

Loss of both palmitate chains: [M - 2(C₁₆H₃₁O₂)]⁺

-

Fragments corresponding to the palmitoyl (B13399708) cation: [C₁₅H₃₁CO]⁺ at m/z 239.23

-

Fragments arising from the pyridoxine core.

-

Experimental Protocols

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). CDCl₃ is generally preferred for its ability to dissolve lipids.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the viscous this compound sample directly onto the center of the ATR crystal.

-

Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or a mixture of methanol and chloroform.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

ESI-MS Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C).

-

Mass Range: m/z 100-1000.

-

Fragmentation (for MS/MS): Use appropriate collision energy (e.g., 10-40 eV) to induce fragmentation.

Visualization of Analytical Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully elucidate and confirm its structure. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides information on the molecule's fragmentation. The protocols and expected data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to perform accurate and reliable characterization of this lipophilic Vitamin B6 derivative.

An In-Depth Technical Guide to Pyridoxine 3,4-Dipalmitate and Its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridoxine (B80251) 3,4-Dipalmitate, a lipophilic derivative of Vitamin B6. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and potential biological activities. This document summarizes known data and presents a hypothesized mechanism of action based on the current scientific understanding of pyridoxine and its esters.

Chemical Identity and Synonyms

Pyridoxine 3,4-Dipalmitate is a diester of pyridoxine (Vitamin B6) and palmitic acid. Its lipophilic nature, conferred by the two palmitate chains, results in significantly different physicochemical properties compared to the water-soluble pyridoxine, including enhanced solubility in lipids and potentially improved skin penetration. This has led to its use in cosmetic and pharmaceutical formulations. A variety of synonyms and chemical identifiers are used in scientific literature and chemical databases to refer to this compound.

Below is a summary of the key identifiers for this compound, which can be crucial for comprehensive literature searches and unambiguous identification of the compound.

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | [3-(hexadecanoyloxy)-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate | [1] |

| (4-hexadecanoyloxy-5-hydroxy-6-methyl-3-pyridinyl) hexadecanoate | [2] | |

| CAS Number | 992-42-7 | [1] |

| 31229-74-0 | [2] | |

| 635-38-1 | [2] | |

| Molecular Formula | C₄₀H₇₁NO₅ | [1] |

| Molecular Weight | 646.0 g/mol | [1] |

| Synonyms | Pyridoxine Dipalmitate | [2] |

| Vitamin B6 Dipalmitate | [2] | |

| Palmitic acid, diester with pyridoxol | [2] | |

| 5-Hydroxy-6-methyl-3,4-pyridinedimethanol dipalmitate | [2] | |

| Hexadecanoic acid, (5-hydroxy-6-methyl-3,4-pyridinediyl)bis(methylene) ester | [2] | |

| PYRIDOXINE DIPALMITATE [INCI] | [2] | |

| PYRIDOXINE DIPALMITATE [WHO-DD] | [2] | |

| 5-(Hydroxymethyl)-2-methyl-4-[[(1-oxohexadecyl)oxy]methyl]-3-pyridinylhexadecanoate | [3] | |

| Pyridoxine 4,5-dipalmitate | [3] | |

| Pyridoxol 4,5-dipalmitate | [3] | |

| {3-Hydroxy-2-methyl-5-[(palmitoyloxy)methyl]-4-pyridinyl}methyl palmitate | [3] |

Physicochemical Properties

The dipalmitate ester modification significantly alters the physical and chemical properties of pyridoxine, making it suitable for specific applications where lipophilicity is desired.

| Property | Value | Source(s) |

| Melting Point | 81-88 °C | [4] |

| 88.0 to 92.0 °C | [3] | |

| Boiling Point | 691.193 °C at 760 mmHg | [3] |

| Density | 0.971 g/cm³ | [3] |

| Appearance | White to yellow solid | [4] |

| Solubility | Good compatibility with skin, allowing for easy absorption. | [4] |

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described, which involves a two-step process: the synthesis of palmitoyl (B13399708) chloride followed by its reaction with pyridoxine.[4]

Experimental Protocol: Synthesis

Step 1: Synthesis of Palmitoyl Chloride [4]

-

Add 30g of palmitic acid, 20g of thionyl chloride, and 22.8g of benzene (B151609) to a three-necked flask.

-

Set up a reflux apparatus with a gas absorption device at the top of the reflux tube.

-

Gradually heat the reaction mixture. The palmitic acid crystals will begin to melt as the temperature reaches 80-85°C.

-

Reflux the reaction mixture for approximately 2 hours.

-

Remove the residual thionyl chloride and benzene by vacuum distillation to yield palmitoyl chloride as a colorless liquid.

Step 2: Synthesis of this compound [4]

-

Dissolve 4.2g of pyridoxine in 50mL of water and add it to a three-necked flask.

-

Add 11g of anhydrous sodium carbonate and 100mL of chloroform (B151607) to the flask.

-

Slowly add a solution of 15g of palmitoyl chloride in 15mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel.

-

Allow the reaction to proceed for about 20 hours at room temperature.

-

After the reaction, add 70mL of chloroform and mix thoroughly.

-

Transfer the mixture to a separating funnel and allow the layers to separate.

-

Wash the lower chloroform layer with 1% hydrochloric acid, followed by several washes with water.

-

Dry the chloroform layer with anhydrous sodium sulfate.

-

Distill off the chloroform to obtain the crude product.

-

Recrystallize the crude product from 95% ethanol (B145695) to yield a white product with a melting point of 87-88°C.

Hypothesized Mechanism of Action and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, a logical mechanism can be proposed based on its structure and the known biological activities of pyridoxine. It is hypothesized that this compound acts as a lipophilic pro-drug. Its increased lipid solubility facilitates its transport across cell membranes. Once inside the cell, it is likely hydrolyzed by intracellular esterases, releasing pyridoxine and palmitic acid. The released pyridoxine is then converted to its active form, pyridoxal-5'-phosphate (PLP), which can then exert its biological effects.

Pyridoxine has been shown to possess anti-inflammatory properties. Studies on pyridoxine have indicated its ability to suppress the activation of the NF-κB signaling pathway and inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for controlling inflammatory responses.

The proposed mechanism of action is as follows:

-

Cellular Uptake: The lipophilic this compound readily crosses the cell membrane.

-

Enzymatic Hydrolysis: Intracellular esterases cleave the ester bonds, releasing pyridoxine and two molecules of palmitic acid.

-

Activation: Pyridoxine is phosphorylated by pyridoxal (B1214274) kinase to form pyridoxal-5'-phosphate (PLP).

-

Anti-inflammatory Effect: PLP, the active form of vitamin B6, inhibits the activation of the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.

Potential Experimental Protocols for Biological Evaluation

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro.

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

Methodology:

-

Cell Culture: Culture the cells in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for a predetermined pre-incubation time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (LPS alone).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control. Determine the IC₅₀ value if possible.

References

The Pharmacokinetics of Pyridoxine 3,4-Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic ester of pyridoxine, a form of vitamin B6. As a prodrug, it is designed to enhance the absorption and bioavailability of pyridoxine, particularly for applications where a sustained release or improved tissue penetration is desired. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Pyridoxine 3,4-dipalmitate, including its absorption, metabolism, and the analytical methodologies used for its study. Due to a scarcity of recent, detailed pharmacokinetic studies on this specific ester, this guide also incorporates data on the general pharmacokinetics of pyridoxine for comparative context.

Data Presentation

Pharmacokinetic Parameters of Pyridoxine (for Comparative Context)

| Parameter | Value | Species | Administration | Notes |

| Tmax (Time to Maximum Concentration) | ~5.5 hours[1] | Human | Oral | This reflects the time to reach peak plasma concentration of pyridoxine. |

| Half-life | 15-20 days[2] | Human | Oral | This is the elimination half-life of the inactive metabolite, 4-pyridoxic acid. |

Experimental Protocols

Study of Gastrointestinal Absorption of this compound in Humans (Mizuno et al., 1969)

This protocol is based on the methodology described in the 1969 study investigating the effects of surface-active agents on the gastrointestinal absorption of this compound in humans[3].

1. Subjects and Administration:

-

Healthy male adult volunteers were selected for the study.

-

Subjects were administered this compound orally.

-

In some experimental arms, the compound was co-administered with various surface-active agents (e.g., bile acids) to assess their impact on absorption.

2. Sample Collection:

-

Urine samples were collected at timed intervals post-administration.

3. Analytical Method:

-

The total amount of vitamin B6 excreted in the urine was determined. The specific analytical method used in this 1969 study is not detailed in the available abstract. Modern approaches would utilize High-Performance Liquid Chromatography (HPLC).

General Protocol for Oral Pharmacokinetic Study of a Lipophilic Compound in Rats